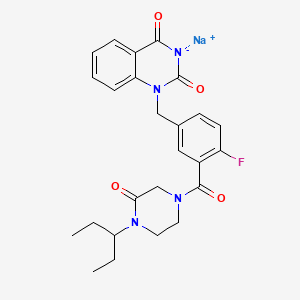
Parp7-IN-16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Parp7-IN-16 is a selective inhibitor of the enzyme poly(ADP-ribose) polymerase 7 (PARP7). PARP7 is a member of the PARP family of enzymes, which play crucial roles in various cellular processes, including DNA repair, transcription regulation, and chromatin remodeling. PARP7, in particular, has been implicated in the regulation of cellular stress responses and immune modulation, making it a promising target for therapeutic interventions in cancer and other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Parp7-IN-16 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to ensure high efficiency and cost-effectiveness. This involves scaling up the reaction conditions, optimizing the use of reagents, and implementing robust purification techniques. The industrial production process aims to achieve a high reaction yield, short reaction periods, and simplified aftertreatment procedures .
Chemical Reactions Analysis
Types of Reactions
Parp7-IN-16 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often facilitated by catalysts
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions include various derivatives of this compound, which are evaluated for their biological activity and selectivity towards PARP7 .
Scientific Research Applications
Parp7-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PARP7 in various chemical reactions and pathways.
Biology: Employed in cellular and molecular biology research to investigate the functions of PARP7 in cellular stress responses and immune modulation.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those with overactive PARP7 expression. .
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PARP7
Mechanism of Action
Parp7-IN-16 exerts its effects by selectively inhibiting the enzymatic activity of PARP7. PARP7 is involved in the mono-ADP-ribosylation of target proteins, a post-translational modification that regulates various cellular processes. By inhibiting PARP7, this compound disrupts the mono-ADP-ribosylation of key proteins, leading to altered cellular stress responses and immune modulation. This inhibition also affects the cGAS-STING pathway, which is crucial for type I interferon signaling and anti-tumor immunity .
Comparison with Similar Compounds
Parp7-IN-16 is compared with other PARP inhibitors, such as:
Olaparib: A PARP1 inhibitor used in the treatment of ovarian and breast cancers.
Rucaparib: Another PARP1 inhibitor with applications in cancer therapy.
Niraparib: A PARP1 and PARP2 inhibitor used in the treatment of ovarian cancer
Uniqueness
This compound is unique in its selectivity for PARP7, whereas other PARP inhibitors primarily target PARP1 and PARP2. This selectivity makes this compound a valuable tool for studying the specific functions of PARP7 and its role in cancer and immune modulation .
Similar Compounds
- Olaparib
- Rucaparib
- Niraparib
- Talazoparib : Another PARP1 inhibitor with potent anti-cancer activity .
Properties
Molecular Formula |
C25H26FN4NaO4 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
sodium;1-[[4-fluoro-3-(3-oxo-4-pentan-3-ylpiperazine-1-carbonyl)phenyl]methyl]quinazolin-3-ide-2,4-dione |
InChI |
InChI=1S/C25H27FN4O4.Na/c1-3-17(4-2)29-12-11-28(15-22(29)31)24(33)19-13-16(9-10-20(19)26)14-30-21-8-6-5-7-18(21)23(32)27-25(30)34;/h5-10,13,17H,3-4,11-12,14-15H2,1-2H3,(H,27,32,34);/q;+1/p-1 |
InChI Key |
HBKQJEOJZXXHOE-UHFFFAOYSA-M |
Canonical SMILES |
CCC(CC)N1CCN(CC1=O)C(=O)C2=C(C=CC(=C2)CN3C4=CC=CC=C4C(=O)[N-]C3=O)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(Z)-[1-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3-[4-[N'-[(3R)-pyrrolidin-3-yl]carbamimidoyl]phenoxy]propanoic acid](/img/structure/B12379807.png)
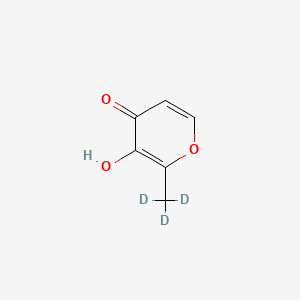
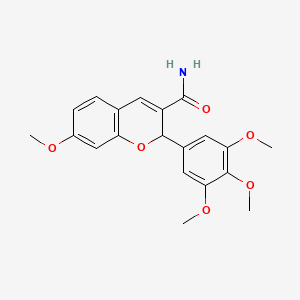
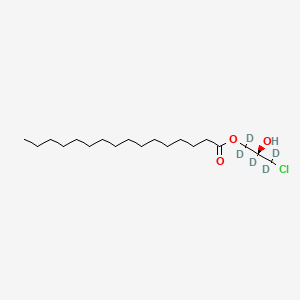
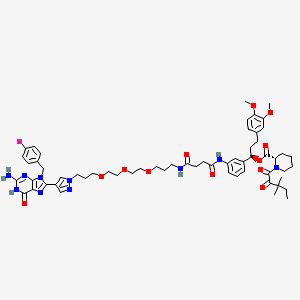
![methyl (1S,3R)-1-[4-[4-[13-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]tridecyl]piperazine-1-carbonyl]phenyl]-2-propanoyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B12379838.png)

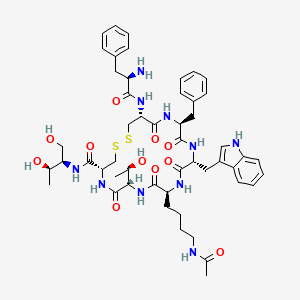
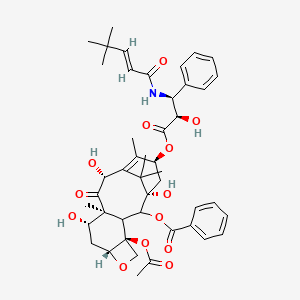
![N-{3-[2-(Cyclopropylamino)quinazolin-6-Yl]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide](/img/structure/B12379895.png)
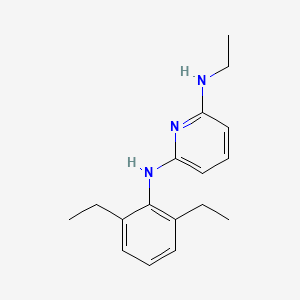
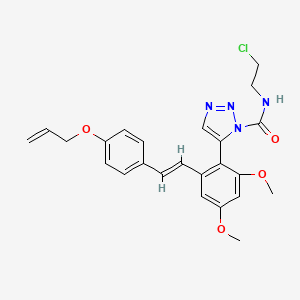
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxypropanethioate](/img/structure/B12379910.png)

